2-(3-(Methoxymethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methoxymethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(Methoxymethyl)benzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Methoxymethyl)benzaldehyde or 3-(Methoxymethyl)benzoic acid.
Reduction: 2-(3-(Methoxymethyl)phenyl)ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methoxymethyl)phenyl)ethan-1-ol
- 2-(4-Methoxyphenyl)ethanol
- 3-Methoxyphenethyl alcohol
Uniqueness
2-(3-(Methoxymethyl)phenyl)ethan-1-ol is unique due to the specific position of the methoxymethyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, the position of the methoxymethyl group can affect the compound’s ability to participate in hydrogen bonding and its overall steric properties.
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPVOGRQZQHZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.